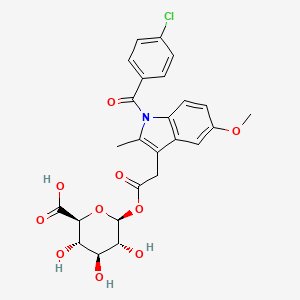

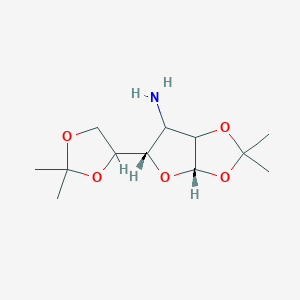

![molecular formula C₁₈H₂₄O₂ B1140504 (8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 19671-53-5](/img/structure/B1140504.png)

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

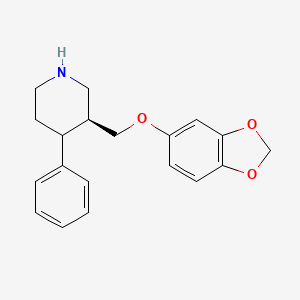

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one is a useful research compound. Its molecular formula is C₁₈H₂₄O₂ and its molecular weight is 272.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopenta[c]phenanthrenes: Chemistry and Biological Activity

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), closely related to cyclopenta[c]phenanthrenes, have been detected in the environment and studied for their potential cellular and tissue responses. The review by Brzuzan et al. (2013) focuses on the environmental occurrence, chemistry, and biological activity of CP[c]Phs. The study explores their synthesis, structural features, and adverse effects on living organisms, particularly fish. Although CP[c]Phs are less potent in inducing gene expression compared to other known toxic compounds, they exhibit mutagenic activity and potential to repress tumor suppressor genes, highlighting their significance as environmental hazards (Brzuzan, Góra, Luczynski, & Woźny, 2013).

Phenanthrenes: Plant Secondary Metabolites

Phenanthrenes, another group of compounds structurally related to the query compound, have been extensively studied for their biological activities. A review by Tóth, Hohmann, and Vasas (2017) covers the phytochemistry and pharmacology of naturally occurring phenanthrenes, emphasizing their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The review indicates phenanthrenes as promising lead compounds for the development of new anticancer agents, showcasing the diverse biological activities and therapeutic potential of these compounds (Tóth, Hohmann, & Vasas, 2017).

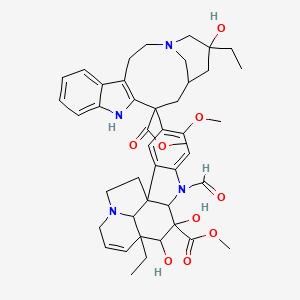

Biotransformation and Rearrangement

Research into the biotransformation and rearrangement of molecular structures, such as laromustine, provides insights into the metabolic fate and potential therapeutic applications of complex organic compounds. Nassar, Wisnewski, and King (2016) highlight the metabolic pathways, enzyme involvement, and the generation of reactive intermediates that could inform the design and development of novel chemotherapeutic agents (Nassar, Wisnewski, & King, 2016).

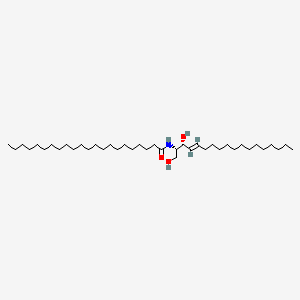

Polyhydroxyalkanoates: Biodegradable Polymers

The study of polyhydroxyalkanoates (PHAs) and their synthesis from various monomers sheds light on the applications of complex organic compounds in creating biodegradable materials. Amara's review (2010) on PHAs discusses their biosynthesis, material properties, and potential applications, illustrating the importance of chemical research in addressing environmental sustainability challenges (Amara, 2010).

Mechanism of Action

Target of Action

It is prohibited in both human and equine sports due to its potential performance-enhancing effect .

Mode of Action

As an anabolic-androgenic steroid, it is likely to interact with androgen receptors, leading to changes in gene expression and protein synthesis that promote muscle growth .

Biochemical Pathways

Anabolic-androgenic steroids generally affect pathways involved in muscle growth and repair, including the akt/mtor pathway, which regulates protein synthesis, and the mapk/erk pathway, which controls cell growth .

Pharmacokinetics

Anabolic-androgenic steroids are typically metabolized in the liver and excreted in urine

Result of Action

The primary result of 3|A-Hydroxyestra-4,9-dien-17-one action is likely to be increased muscle mass and strength, due to its anabolic-androgenic steroid properties . .

Properties

IUPAC Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFACJJKOZIYTJ-ISYPNPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

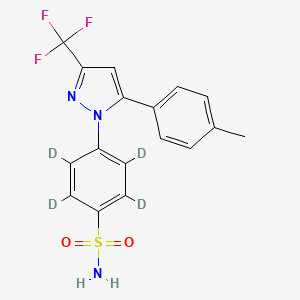

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)